4-Chlorobenzaldehyde-alpha-13C

Catalog No.
S1923626
CAS No.
286013-17-0
M.F
C7H5ClO
M. Wt
141.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzaldehyde-alpha-13C

CAS Number

286013-17-0

Product Name

4-Chlorobenzaldehyde-alpha-13C

IUPAC Name

4-chlorobenzaldehyde

Molecular Formula

C7H5ClO

Molecular Weight

141.56 g/mol

InChI

InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i5+1

InChI Key

AVPYQKSLYISFPO-HOSYLAQJSA-N

SMILES

C1=CC(=CC=C1C=O)Cl

Canonical SMILES

C1=CC(=CC=C1C=O)Cl

Isomeric SMILES

C1=CC(=CC=C1[13CH]=O)Cl

4-Chlorobenzaldehyde-alpha-13C is a labeled compound characterized by the incorporation of the carbon-13 isotope into the aldehyde group of 4-chlorobenzaldehyde, which has the molecular formula C7_7H5_5ClO. This compound is particularly valuable in scientific research due to its isotopic labeling, which enhances its utility in various analytical techniques, especially in nuclear magnetic resonance spectroscopy. The presence of the carbon-13 isotope allows researchers to trace carbon pathways in biological systems and study molecular structures in greater detail .

  • Oxidation: It can be oxidized to form 4-chlorobenzoic acid-alpha-13C.
  • Reduction: This compound can be reduced to produce 4-chlorobenzyl alcohol-alpha-13C using reducing agents such as sodium borohydride.
  • Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

  • Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide in an acidic medium.
  • Reduction: Sodium borohydride is commonly used in alcoholic solvents.
  • Substitution: Nucleophiles such as amines or thiols are employed in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products from these reactions include:

  • From Oxidation: 4-Chlorobenzoic acid-alpha-13C.
  • From Reduction: 4-Chlorobenzyl alcohol-alpha-13C.
  • From Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

While specific biological activities of 4-Chlorobenzaldehyde-alpha-13C are not extensively documented, its parent compound, 4-chlorobenzaldehyde, has been noted for certain toxicological effects. For instance, it is classified as harmful if swallowed and can cause skin irritation. The isotopic labeling may influence its metabolic pathways and interactions within biological systems, making it a useful tool for studying drug metabolism and pharmacokinetics .

The synthesis of 4-Chlorobenzaldehyde-alpha-13C typically involves:

  • Starting Material: The synthesis begins with 4-chlorobenzaldehyde.
  • Isotopic Labeling: The introduction of the carbon-13 isotope can be achieved through various methods, including using labeled precursors or during synthetic processes that incorporate carbon sources enriched with carbon-13 .

4-Chlorobenzaldehyde-alpha-13C has several applications in scientific research:

  • Nuclear Magnetic Resonance Spectroscopy: It is extensively used for structural elucidation and dynamic studies due to the distinct signals provided by the carbon-13 isotope.
  • Isotopic Labeling Studies: This compound serves as a tracer in metabolic studies, allowing researchers to follow carbon atom pathways within biological systems.
  • Chemical Synthesis: It acts as a precursor for synthesizing other labeled compounds used in research.
  • Pharmaceutical Research: The compound is utilized in drug development processes and studies related to drug metabolism .

Interaction studies involving 4-Chlorobenzaldehyde-alpha-13C focus on its behavior in various chemical environments. The isotopic labeling allows for detailed tracking of interactions with other molecules, which is crucial for understanding reaction mechanisms and metabolic pathways. These studies often employ techniques such as NMR spectroscopy to analyze how this compound interacts with enzymes or other substrates in biological systems .

Similar Compounds

  • 4-Chlorobenzaldehyde: The non-labeled version of this compound.
  • 4-Chlorobenzoic Acid-alpha-13C: The oxidized form of 4-chlorobenzaldehyde-alpha-13C.
  • 4-Chlorobenzyl Alcohol-alpha-13C: The reduced form of this compound.

Uniqueness

The uniqueness of 4-Chlorobenzaldehyde-alpha-13C lies primarily in its isotopic labeling with carbon-13, which distinguishes it from its non-labeled counterparts. This feature enhances its utility in NMR spectroscopy and isotopic labeling studies, providing distinct advantages for tracing and studying molecular behavior across various research applications .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro(formyl-~13~C)benzaldehyde

Dates

Modify: 2023-08-16

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